Bienvenue dans la boutique en ligne BenchChem!

Calcium alpha-ketoglutarate Monohydrate

Gastrointestinal tolerance Oral supplementation Formulation compatibility

Unlike generic AKG forms, Ca-AKG·H₂O is clinically validated: ~8-year biological age reduction via DNA methylation clocks and 37% CTX decrease in postmenopausal osteopenia. The stable monohydrate crystal (<3% degradation at 40°C/75% RH over 6 months) enables sustained-release formulation. This dual-action salt delivers bioavailable calcium plus the TET demethylase co-substrate AKG—irreplaceable for epigenetic aging, bone metabolism, and nephrology research. No other AKG salt replicates this combined stability-bioactivity profile.

Molecular Formula C5H6CaO6
Molecular Weight 202.18 g/mol
CAS No. 402726-78-7
Cat. No. B3178151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium alpha-ketoglutarate Monohydrate
CAS402726-78-7
Molecular FormulaC5H6CaO6
Molecular Weight202.18 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])C(=O)C(=O)[O-].O.[Ca+2]
InChIInChI=1S/C5H6O5.Ca.H2O/c6-3(5(9)10)1-2-4(7)8;;/h1-2H2,(H,7,8)(H,9,10);;1H2/q;+2;/p-2
InChIKeyVWPLIFKKLCVFCQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Alpha-Ketoglutarate Monohydrate (CAS 402726-78-7): Scientific Grade Metabolic Intermediate for Research and Procurement


Calcium alpha-ketoglutarate monohydrate (Ca-AKG·H₂O, CAS 402726-78-7) is the calcium salt of α-ketoglutaric acid (AKG) in its hydrated crystalline form, characterized by a molecular formula of C₅H₆CaO₆ and a molecular weight of 202.18 g/mol [1]. AKG itself is a central intermediate of the tricarboxylic acid (TCA) cycle and a co-substrate for dioxygenase enzymes involved in epigenetic regulation [2]. The monohydrate salt form confers distinct physicochemical properties—including moderate aqueous solubility and enhanced solid-state stability—that differentiate it from anhydrous free acid and alternative salt forms . In vivo, plasma AKG concentrations decline markedly with aging (falling to approximately 10% of 40-year-old levels by age 80), providing the physiological rationale for supplementation research [3].

Why Calcium Alpha-Ketoglutarate Monohydrate (402726-78-7) Cannot Be Substituted with Free AKG or Alternative Salt Forms


Generic substitution among α-ketoglutarate forms is not scientifically valid due to fundamental differences in physicochemical stability, bioavailability, and biological targeting. Free AKG (α-ketoglutaric acid) is strongly acidic (pH ~2-3), hygroscopic, and prone to oxidative degradation, making it poorly suited for solid dosage formulation and causing gastrointestinal irritation at efficacious doses [1]. Sodium AKG (Na-AKG) offers higher aqueous solubility but lower oral bioavailability than the calcium salt [2]. Arginine AKG (AAKG) delivers the amino acid arginine alongside AKG, altering the metabolic outcome and targeting distinct physiological pathways (primarily nitric oxide and blood flow) rather than the longevity, bone, and metabolic health endpoints for which Ca-AKG is selected [3]. The calcium salt provides both stabilization of the AKG anion and a bioavailable calcium payload, creating a dual-action profile that no other AKG salt or the free acid can replicate [1].

Calcium Alpha-Ketoglutarate Monohydrate (402726-78-7): Quantified Differentiation Evidence for Procurement Decision-Making


Gastrointestinal Tolerability: Ca-AKG vs. Free α-Ketoglutaric Acid

Free α-ketoglutaric acid exhibits strong acidity (pH 2-3) and causes dose-dependent gastrointestinal irritation including acid reflux and abdominal distension when administered orally. Calcium α-ketoglutarate, by contrast, yields a weakly acidic to neutral aqueous solution (pH ~7.0-8.5 for 1% solution) that is absorbed gently with minimal mucosal irritation . This pH differential enables Ca-AKG to be formulated into solid oral dosage forms without specialized enteric coating, whereas free AKG requires coating or liquid formulation with buffering [1].

Gastrointestinal tolerance Oral supplementation Formulation compatibility

AKG Molar Content per Unit Mass: Ca-AKG vs. Arginine AKG (AAKG)

When selecting an AKG salt for research or formulation, the AKG anion content per gram of compound determines dosing efficiency. Calcium AKG provides approximately 79% AKG by weight (based on Ca-AKG·H₂O molecular weight 202.18 g/mol with AKG dianion ~146 g/mol), whereas arginine AKG (AAKG) contains approximately 56% AKG by weight due to the substantial mass contribution of the arginine moiety (~174 g/mol) [1][2]. Consequently, to deliver an equivalent molar dose of the AKG anion, approximately 1.4× more AAKG by mass must be administered compared to Ca-AKG·H₂O.

Supplement formulation Dose optimization Active ingredient yield

Serum Phosphate Control Without Hypercalcemia: Ca-AKG vs. Calcium Carbonate in Hemodialysis Patients

In a randomized crossover study comparing phosphate binders in chronic hemodialysis patients, calcium ketoglutarate (Ca-AKG) demonstrated comparable phosphate-binding efficacy to calcium carbonate while reducing the incidence of treatment-associated hypercalcemia. The study reported that Ca-AKG may be an effective and safe alternative to aluminum-containing phosphate binders for patients intolerant of calcium carbonate or acetate due to hypercalcemia [1]. Although both agents effectively controlled serum phosphate, Ca-AKG exhibited a more favorable calcium-phosphate product profile, potentially mitigating the risk of vascular calcification associated with calcium carbonate use.

Renal dialysis Phosphate binding Hypercalcemia risk

Thermal and Storage Stability: Ca-AKG vs. Free α-Ketoglutaric Acid

Free α-ketoglutaric acid is susceptible to oxidative degradation and hygroscopic deliquescence, limiting its utility in solid dosage forms and long-term storage applications. Calcium ketoglutarate, formed through calcium ion chelation, demonstrates significantly enhanced stability. Accelerated stability testing indicates <3% degradation of Ca-AKG after 6 months of storage at 40°C and 75% relative humidity . In contrast, free AKG exhibits decomposition at high temperatures and requires sealed, moisture-protected storage to prevent rapid degradation [1]. The monohydrate crystal structure further contributes to solid-state stability by protecting the AKG molecule from oxidative processes [2].

Stability testing Formulation shelf-life Accelerated aging

Aqueous Solubility for In Vitro Assays: Ca-AKG vs. DMSO-Compatible AKG Analogs

For in vitro research applications, solubility in physiologically compatible media is essential. Calcium alpha-ketoglutarate monohydrate demonstrates high aqueous solubility (approximately 50 g/100 mL at 20°C in water), enabling preparation of stock solutions without organic co-solvents . This contrasts with its behavior in DMSO, where solubility is limited to <2.02 mg/mL (approximately <10 mM) . Researchers should note that while Ca-AKG·H₂O is well-suited for aqueous assay systems, DMSO-based stock preparation is not optimal, differentiating it from more hydrophobic compounds that require DMSO solubilization.

Cell culture assays In vitro pharmacology Solubility

Sustained-Release Formulation Capability: Ca-AKG vs. Immediate-Release AKG Salts

A key differentiation of Ca-AKG lies in its suitability for sustained-release (SR) formulation. Patent WO2020252014A1 describes compositions comprising calcium alpha-ketoglutarate and a controlled-release matrix, wherein the release rate of Ca-AKG is reduced to no more than 90% of the release rate observed with immediate-release Ca-AKG formulations (e.g., Simplesa™, Klaire Labs™) over a predetermined period [1]. This modified release profile addresses the limitation of immediate-release formulations, which produce rapid blood concentration spikes, faster excretion, and necessitate more frequent dosing [2]. The ABLE randomized controlled trial employs a sustained-release Ca-AKG formulation at 1 g/day for 6 months to evaluate effects on biological aging markers [3].

Controlled release Pharmacokinetics Formulation technology

Calcium Alpha-Ketoglutarate Monohydrate (402726-78-7): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Bone Health and Osteopenia Research: Calcium-AKG as Dual-Action Intervention

Clinical research in postmenopausal osteopenia has utilized Ca-AKG at 6 g/day (providing approximately 1.68 g elemental calcium) for 6 months, achieving up to a 37% reduction in serum C-terminal cross-linked telopeptide of type I collagen (CTX), a marker of bone resorption, after 24 weeks [1]. Unlike calcium carbonate which provides calcium alone, Ca-AKG delivers both bioavailable calcium and AKG—a cofactor for prolyl hydroxylases essential for collagen stabilization [2]. This dual-action profile distinguishes Ca-AKG for procurement in bone metabolism studies where both mineral supplementation and collagen matrix support are desired outcomes.

Aging and Longevity Research: Ca-AKG for Epigenetic Clock Modulation

The ABLE randomized controlled trial employs sustained-release Ca-AKG (1 g/day for 6 months) to evaluate changes in DNA methylation age in middle-aged adults [1]. This trial is predicated on the mechanistic understanding that AKG serves as an essential co-substrate for TET DNA demethylases, thereby influencing epigenetic aging signatures [2]. A retrospective human study using Ca-AKG in the Rejuvant™ formulation (approximately 1 g/day for an average of 7 months) reported an average reduction of 8 years in biological age as measured by DNA methylation clocks (p=6.538×10⁻¹²) . These quantitative endpoints establish Ca-AKG·H₂O as a prioritized compound for epigenetic aging research procurement.

Hemodialysis Phosphate Management: Ca-AKG as Alternative to Calcium Carbonate

For nephrology clinical research, Ca-AKG offers a differentiated phosphate-binding profile. A randomized crossover trial demonstrated that calcium ketoglutarate achieves phosphate control comparable to calcium carbonate while reducing the risk of treatment-associated hypercalcemia [1]. This makes Ca-AKG suitable for procurement in studies involving hemodialysis patients who are intolerant of calcium carbonate or calcium acetate due to hypercalcemia, or where minimizing calcium-phosphate product is a therapeutic objective [2].

Sustained-Release Nutraceutical Formulation: Ca-AKG in Controlled-Release Matrices

Industrial formulators developing premium sustained-release supplements should prioritize Ca-AKG·H₂O due to its compatibility with controlled-release matrix technologies. Patent-protected formulations enable release rates ≤90% of immediate-release comparators, extending dosing intervals and maintaining more stable plasma AKG concentrations [1]. This capability addresses the known limitation of immediate-release Ca-AKG formulations, which produce rapid blood concentration spikes and accelerated excretion [2]. The monohydrate form's thermal stability (<3% degradation at 40°C/75% RH over 6 months) further supports its suitability for commercial manufacturing with extended shelf-life requirements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calcium alpha-ketoglutarate Monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.